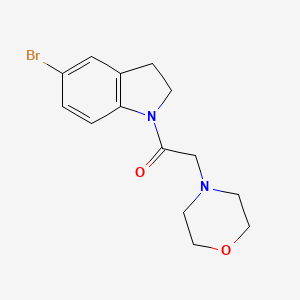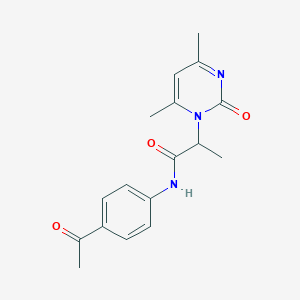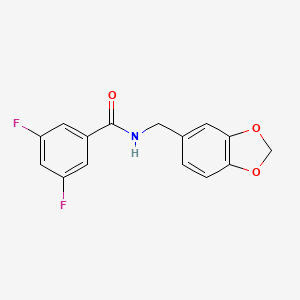![molecular formula C19H28N2O2 B4450397 N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]octanamide](/img/structure/B4450397.png)
N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]octanamide
Descripción general
Descripción
N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]octanamide is a synthetic organic compound characterized by the presence of a pyrrolidine ring attached to a phenyl group, which is further connected to an octanamide chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]octanamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane, under acidic conditions.
Attachment to the Phenyl Group: The pyrrolidine ring is then attached to a phenyl group through a carbonyl linkage. This can be achieved using reagents like acyl chlorides or anhydrides in the presence of a base.
Formation of the Octanamide Chain: The final step involves the attachment of the octanamide chain to the phenyl group. This can be done through an amide bond formation reaction using octanoic acid or its derivatives in the presence of coupling agents like carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]octanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or the pyrrolidine ring are replaced by other groups. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, nitro compounds, sulfonated derivatives.
Aplicaciones Científicas De Investigación
N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]octanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]octanamide involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and the phenyl group contribute to the compound’s ability to bind to proteins and enzymes, modulating their activity. The octanamide chain may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]acetamide: Similar structure but with a shorter acetamide chain.
N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]butanamide: Similar structure but with a butanamide chain.
N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]hexanamide: Similar structure but with a hexanamide chain.
Uniqueness
N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]octanamide is unique due to its longer octanamide chain, which may confer distinct physicochemical properties, such as increased lipophilicity and enhanced interaction with lipid membranes. This can result in different biological activities and applications compared to its shorter-chain analogs.
Propiedades
IUPAC Name |
N-[4-(pyrrolidine-1-carbonyl)phenyl]octanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-2-3-4-5-6-9-18(22)20-17-12-10-16(11-13-17)19(23)21-14-7-8-15-21/h10-13H,2-9,14-15H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYQGDJRAQBDMLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-fluoro-N-[2-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylamino]ethyl]benzamide](/img/structure/B4450345.png)
![N-[4-(4-nitrophenoxy)phenyl]urea](/img/structure/B4450353.png)

![N-{1-[(4-ethyl-1-piperazinyl)carbonyl]propyl}-N-phenylmethanesulfonamide](/img/structure/B4450377.png)
![N-allyl-2-[(4-methylphenyl)(methylsulfonyl)amino]butanamide](/img/structure/B4450379.png)
![2-(4-chlorophenoxy)-N-[3-(1-pyrrolidinyl)propyl]propanamide](/img/structure/B4450383.png)
![2-(4-chlorophenyl)-N-[4-(1-pyrrolidinyl)benzyl]acetamide](/img/structure/B4450401.png)
![N-(2-methoxybenzyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4450402.png)


![5-[(mesitylamino)sulfonyl]-2-methoxy-N-methylbenzamide](/img/structure/B4450421.png)
![2-(2-methoxy-4-{[(4-methylbenzyl)amino]methyl}phenoxy)ethanol hydrochloride](/img/structure/B4450428.png)
